molecular formula C6H13NO2 B8619122 5-Hydroxypentylformamide

5-Hydroxypentylformamide

Cat. No. B8619122
M. Wt: 131.17 g/mol
InChI Key: NKOOYQTUIYQLHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07365067B2

Procedure details

2.06 g (20.0 mmol) of 5-amino-1-pentanol was dissolved in 5 mL of ethyl formate and the mixture was stirred at 90° C. for 4 hours. The solvent was distilled off under reduced pressure and the obtained residue was purified by silica gel chromatography (eluting solvent: ethyl acetate/methanol=100/0-70/30) to obtain 1.90 g (yield: 73%) of the title compound as a pale yellow-oil.
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Yield
73%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][OH:7].[CH:8](OCC)=[O:9]>>[OH:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][NH:1][CH:8]=[O:9]

Inputs

Step One
Name
Quantity
2.06 g
Type
reactant
Smiles
NCCCCCO
Name
Quantity
5 mL
Type
reactant
Smiles
C(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 90° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel chromatography (eluting solvent: ethyl acetate/methanol=100/0-70/30)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OCCCCCNC=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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